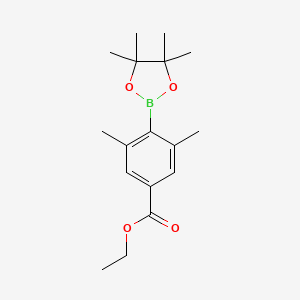

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with methyl groups at the 3- and 5-positions and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This compound belongs to a class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-8-20-15(19)13-9-11(2)14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h9-10H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLQTRYHXLFLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the aryl group to the halide substrate. This process is crucial for the formation of carbon-carbon bonds in organic synthesis.

Molecular Targets and Pathways:

The palladium catalyst forms a complex with the boronic acid derivative, which then undergoes oxidative addition with the aryl halide.

The resulting intermediate undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoate ring significantly influence reactivity and applications. Key analogues include:

- Steric Effects : The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may slow coupling kinetics compared to unsubstituted analogues (e.g., ) but improve selectivity in congested reaction environments .

Ester Group Variations

Replacing the ethyl ester with methyl (e.g., methyl 4-boronate benzoate ) reduces molecular weight and alters solubility. For instance, methyl esters are generally more polar than ethyl esters, impacting their utility in hydrophobic reaction systems.

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings can be inferred from related structures:

- Catalytic Efficiency : Arylboronates with electron-neutral or donating groups (e.g., methyl) typically exhibit moderate reactivity compared to electron-deficient derivatives (e.g., nitro-substituted) .

- Byproduct Formation : Steric hindrance from 3,5-dimethyl groups may suppress protodeboronation, a common side reaction in electron-rich arylboronates .

- Yield Data : Ethyl 4-boronate benzoate derivatives achieve coupling yields of 70–90% under standard Pd catalysis , while sterically hindered analogues (e.g., 2-methyl-3-boronate ) report yields of 50–65%. The target compound’s performance likely falls within this range.

Physicochemical Properties

- Thermal Stability : Boronate esters with methyl substituents (e.g., ) demonstrate high thermal stability (<200°C decomposition), making them suitable for high-temperature reactions.

- Solubility : Increased lipophilicity from methyl groups enhances solubility in organic solvents (e.g., THF, dichloromethane) but reduces aqueous compatibility .

- Crystallinity : Symmetric substitution (3,5-diMe) may promote crystallinity, aiding purification via recrystallization .

Biological Activity

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1082503-79-4) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃BN₂O₂ |

| Molecular Weight | 250.145 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 349.7 ± 42.0 °C at 760 mmHg |

| Flash Point | 165.3 ± 27.9 °C |

This compound exhibits its biological activity primarily through interactions with cellular components involved in critical processes such as tubulin polymerization and apoptosis induction . Studies have demonstrated that it can inhibit tubulin polymerization, which is crucial for cell division and function.

Biological Studies and Findings

Recent research has focused on the compound's effects on various cancer cell lines and its potential as an anticancer agent. Below are key findings from relevant studies:

- Inhibition of Cancer Cell Growth :

- Mechanism of Apoptosis :

- Tubulin Interaction :

Case Studies

Several case studies have illustrated the compound's effectiveness in preclinical settings:

- Case Study 1 : A study on the MDA-MB-435 melanoma cell line revealed a remarkable GI₅₀ value of 0.229 µM , indicating potent anti-proliferative activity .

- Case Study 2 : In vivo studies demonstrated acceptable toxicity profiles at high doses (up to 800 mg/kg ), suggesting potential for therapeutic applications without significant adverse effects .

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety facilitates various coupling reactions, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

One of the most significant applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of biaryl compounds from aryl halides and boronic acids or esters. This compound acts as a versatile boron source that can enhance yields and selectivity in these reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Aryl halide + Ethyl 3,5-dimethyl... + Base | Biaryl compounds |

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Its applications in medicinal chemistry include:

Anticancer Agents

Research has indicated that derivatives of boron-containing compounds exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit tumor growth by interfering with cellular signaling pathways.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

Materials Science

In materials science, this compound is utilized for the development of advanced materials.

Photonic Applications

Due to its unique optical properties stemming from the boron moiety and its ability to form stable complexes with light-emitting materials, this compound is being investigated for use in photonic devices such as OLEDs (Organic Light Emitting Diodes).

Polymer Chemistry

The compound can act as a cross-linking agent in polymer chemistry. By integrating it into polymer matrices, researchers can create materials with enhanced thermal stability and mechanical properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing a series of biaryl compounds with high yields under mild conditions. The reaction conditions were optimized to achieve selectivity and minimize by-products.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of derivatives containing the boron compound against various cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics.

Q & A

Q. What are common synthetic routes for Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

- Methodological Answer : A typical procedure involves coupling a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) with an alkylating agent (e.g., ethyl bromoacetate or bromopropionate) in anhydrous THF under reflux. Cesium carbonate is often used as a base to deprotonate phenolic intermediates, followed by 6–12 hours of reaction under nitrogen . Purification involves solvent evaporation, dissolution in diethyl ether, and washing with HCl/brine. Similar protocols for structural analogs (e.g., ethyl 4-chloro-2-(dioxaborolan)benzoate) highlight the generality of this approach .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronate ester moiety and substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing, particularly for verifying steric effects from methyl groups. Comparative analysis with analogs (e.g., ethyl 4-chloro-2-(dioxaborolan)benzoate, CAS 1146214-96-1) aids in assigning peaks and identifying electronic effects .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis, as boronate esters are moisture-sensitive .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling using this compound?

- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) in solvent mixtures (toluene/ethanol/water). Microwave-assisted conditions (100–120°C, 30 min) enhance coupling efficiency with aryl halides. Monitor by TLC/GC-MS and isolate via column chromatography. Note that steric hindrance from 3,5-dimethyl groups may require elevated temperatures or bulky ligands .

Q. What computational strategies predict reactivity in catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Molecular docking studies assess interactions with catalytic sites (e.g., Pd centers). Compare HOMO/LUMO energies with analogs (e.g., methyl 3-(dioxaborolan)benzoate, CAS 480425-35-2) to predict regioselectivity .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact biological activity?

- Methodological Answer : Synthesize derivatives (e.g., replacing 3,5-dimethyl with chloro groups) and evaluate via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. For example, chloro analogs (CAS 119024789) show enhanced binding to PPARγ in medicinal chemistry studies .

Q. What are the challenges in isolating byproducts during large-scale synthesis?

- Methodological Answer : Byproducts (e.g., deboronated intermediates or dimerized species) form due to moisture or oxygen exposure. Use preparative HPLC or fractional crystallization (hexane/EtOAc) for purification. For example, reports isolating target compounds in ≤42% yield despite competing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.